DL-Methionine-d4

Description

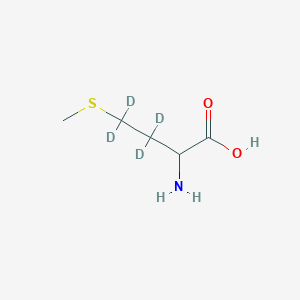

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DL-Methionine-d4: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-Methionine-d4 is the deuterated form of the essential amino acid DL-methionine. In this isotopically labeled version, four hydrogen atoms have been replaced by deuterium atoms. This substitution imparts a greater mass to the molecule without significantly altering its chemical properties, making it an invaluable tool in various scientific research applications, particularly in mass spectrometry-based quantitative analysis. This guide provides a detailed overview of this compound, its chemical properties, common applications, and relevant experimental methodologies.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.

| Property | This compound | DL-Methionine |

| Molecular Formula | C₅H₇D₄NO₂S | C₅H₁₁NO₂S |

| Molecular Weight | 153.24 g/mol [2] | 149.21 g/mol [3] |

| Melting Point | 225 - 230°C[1] | Approximately 270°C[4] |

| Appearance | White to Off-White Solid[1] | Almost white, crystalline powder or small flakes[4] |

| Solubility | Slightly soluble in water, very slightly soluble in methanol.[1] | Sparingly soluble in water; very slightly soluble in ethanol. Soluble in dilute acids and dilute solutions of alkali hydroxides.[4] |

| Storage Temperature | Room Temperature[1] | Protected from light.[4] |

| CAS Number | 93709-61-6[5] | 59-51-8[3] |

Synthesis of Deuterated Methionine

The synthesis of deuterated amino acids can be achieved through various methods, generally involving either direct deuterium exchange on the amino acid scaffold or by using deuterated precursors in a multi-step synthesis.

One common approach for deuteration at the α-carbon involves heating the amino acid with benzaldehyde in a deuterated acidic solvent like acetic acid-d₄. This process proceeds through a Schiff base intermediate and can lead to racemization, which is suitable for the synthesis of DL-amino acids.

For side-chain deuteration, as in this compound (specifically DL-Methionine-3,3,4,4-d4), the synthesis is more complex and typically involves the use of deuterated building blocks. While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, the general principle involves multi-step chemical synthesis where deuterium atoms are introduced at specific positions of a precursor molecule before the final assembly of the methionine structure.

Applications in Research

The primary utility of this compound lies in its application as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] Its near-identical chemical behavior to endogenous methionine allows it to be used as a tracer in metabolic studies and for accurate quantification in complex biological matrices.

Key research applications include:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): this compound can be used in SILAC-based quantitative proteomics to study protein synthesis, turnover, and post-translational modifications. In a typical SILAC experiment, one cell population is grown in a medium containing the "light" (natural) amino acid, while another is grown in a medium with the "heavy," deuterated version. The mass difference allows for the relative quantification of proteins between the two samples when their lysates are combined and analyzed by MS.

-

Internal Standard for Quantitative Mass Spectrometry: Due to its similar ionization efficiency and chromatographic retention time to unlabeled methionine, this compound is an ideal internal standard. It is added to biological samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of endogenous methionine.

-

Metabolic Tracer Studies: As a tracer, this compound can be introduced into a biological system to track the metabolic fate of methionine.[5] This allows researchers to study the flux through various metabolic pathways, such as the methionine cycle and the transsulfuration pathway.

-

Pharmacokinetic Studies: In drug development, stable isotope-labeled compounds are used to assess the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7] While not a drug itself, the principles of using labeled compounds like this compound are central to these studies.

Experimental Protocols

Using this compound as an Internal Standard for Methionine Quantification in Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of methionine in human plasma using this compound as an internal standard.

1. Materials:

-

This compound

-

DL-Methionine (for calibration standards)

-

Human plasma (control)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Microcentrifuge tubes

-

LC-MS/MS system

2. Preparation of Solutions:

-

Stock Solution of this compound (Internal Standard): Prepare a 1 mg/mL stock solution in water. Further dilute to a working concentration of 10 µg/mL in ACN with 0.1% formic acid.

-

Stock Solution of DL-Methionine (Calibrant): Prepare a 1 mg/mL stock solution in water.

-

Calibration Standards: Serially dilute the methionine stock solution with control plasma to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 200 µM.

3. Sample Preparation:

-

To 50 µL of plasma sample (or calibration standard or quality control sample) in a microcentrifuge tube, add 150 µL of the this compound working solution (in ACN with 0.1% formic acid). The ACN will precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column. The mobile phases can be A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. A gradient elution can be used to separate methionine from other plasma components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the transitions for both methionine and this compound.

-

Methionine: Monitor the transition of m/z 150.1 → 104.1

-

This compound: Monitor the transition of m/z 154.1 → 108.1

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of methionine to this compound against the concentration of the calibration standards. Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Methionine Metabolic Pathway highlighting the incorporation of this compound.

Caption: Experimental workflow for a pharmacokinetic study using a stable isotope-labeled tracer.

References

- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Purification of DL-Methionine-d4 for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Methionine-d4, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based analyses. This document outlines detailed synthetic methodologies, purification protocols, and relevant biochemical pathways.

Introduction to this compound

This compound is a form of the essential amino acid methionine in which four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling provides a distinct mass shift, allowing for the sensitive and specific tracking of methionine in biological systems without altering its fundamental chemical properties. Its primary applications in research include its use as a tracer to elucidate metabolic pathways and as an internal standard for the accurate quantification of endogenous methionine by mass spectrometry.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. The most common and industrially scalable method is a modification of the Strecker amino acid synthesis, utilizing deuterated starting materials.

Synthetic Approach: Modified Strecker Synthesis

The Strecker synthesis is a robust method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.[2] To introduce the deuterium labels at the 3 and 4 positions of the methionine backbone, a deuterated aldehyde precursor is required.

Overall Reaction Scheme:

Further deuteration at the 2-position can be achieved through H/D exchange under acidic or basic conditions, though synthesis with a deuterated aldehyde is a more direct route for labeling at the 3 and 4 positions.

A logical workflow for the synthesis of this compound is presented below.

Figure 1: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from established procedures for non-deuterated methionine, incorporating deuterated reagents.

Materials:

-

3-(Methylthio)propanal-d4 (Deuterated methional)

-

Ammonium chloride-d4 (ND4Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deuterium oxide (D2O)

-

Ethanol

Procedure:

-

Formation of the α-Aminonitrile-d4:

-

In a well-ventilated fume hood, dissolve ammonium chloride-d4 in deuterium oxide.

-

Add 3-(methylthio)propanal-d4 to the solution with stirring.

-

Slowly add a solution of sodium cyanide in deuterium oxide to the mixture.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis to this compound:

-

To the resulting α-aminonitrile-d4 solution, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Quantitative Data for Synthesis (Illustrative):

| Parameter | Value | Reference |

| Starting Material | 3-(Methylthio)propanal-d4 | Custom Synthesis |

| Key Reagents | ND4Cl, NaCN, D2O, HCl | Commercial |

| Reaction Conditions | Room Temp (Nitrile Formation), Reflux (Hydrolysis) | Adapted from Strecker Synthesis |

| Typical Yield | 60-80% | Estimated based on similar non-deuterated syntheses |

| Isotopic Purity (Target) | >98% |

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. A combination of precipitation and chromatographic techniques is typically employed.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

Figure 2: A general workflow for the purification of this compound.

Experimental Protocols for Purification

3.2.1. Precipitation by Neutralization:

-

Cool the acidic solution from the hydrolysis step in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with vigorous stirring to adjust the pH to the isoelectric point of methionine (around 5.7).

-

This compound will precipitate out of the solution.

-

Allow the suspension to stand in the cold to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water and then ethanol.

3.2.2. Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot water.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[3]

3.2.3. Ion-Exchange Chromatography (for high purity):

For research applications requiring very high purity, ion-exchange chromatography can be employed.

-

Dissolve the recrystallized this compound in an appropriate starting buffer.

-

Load the solution onto a strong cation exchange column equilibrated with the starting buffer.

-

Wash the column with the starting buffer to remove any unbound impurities.

-

Elute the bound this compound using a gradient of increasing salt concentration or a change in pH.

-

Collect the fractions containing the purified product, which can be identified by a suitable detection method (e.g., UV absorbance at 210 nm).

-

Pool the pure fractions, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the final product.

Quantitative Data for Purification (Illustrative):

| Parameter | Value | Reference |

| Purification Method | Precipitation & Recrystallization | Standard lab procedure |

| Optional Method | Ion-Exchange Chromatography | |

| Chemical Purity (Post-Recrystallization) | >98% | |

| Chemical Purity (Post-Chromatography) | >99.5% | |

| Overall Yield (Synthesis & Purification) | 50-70% | Estimated |

Quality Control

The final product should be characterized to confirm its identity, chemical purity, and isotopic enrichment.

-

Identity and Chemical Purity: Assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC).

-

Isotopic Purity: Determined by Mass Spectrometry (MS). The mass spectrum will show a characteristic shift of +4 Da compared to unlabeled methionine. The relative intensities of the isotopic peaks are used to calculate the percentage of deuteration.[4]

Metabolic Pathways of Methionine

This compound is a valuable tool for studying the intricate metabolic pathways of methionine. The two major pathways are the S-Adenosylmethionine (SAM) cycle and the transsulfuration pathway.

The S-Adenosylmethionine (SAM) Cycle

The SAM cycle is central to cellular methylation reactions, where methionine is converted to S-adenosylmethionine, the universal methyl donor.

Figure 3: The S-Adenosylmethionine (SAM) Cycle.

The Transsulfuration Pathway

The transsulfuration pathway channels homocysteine, derived from the SAM cycle, towards the synthesis of cysteine and subsequently glutathione, a key antioxidant.

Figure 4: The Transsulfuration Pathway.

Conclusion

The synthesis and purification of this compound are well-established processes that provide researchers with a powerful tool for investigating a wide range of biological questions. The modified Strecker synthesis offers a reliable route to this isotopically labeled amino acid, and subsequent purification by precipitation and chromatography can yield a product of high chemical and isotopic purity suitable for the most demanding research applications. The use of this compound will continue to be instrumental in advancing our understanding of methionine metabolism and its role in health and disease.

References

Topic: DL-Methionine-d4 vs. L-Methionine-d4 for Metabolic Studies

An In-depth Technical Guide for Researchers

This guide provides a detailed comparison of DL-Methionine-d4 and L-Methionine-d4 for use as metabolic tracers. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds to investigate metabolic pathways, protein dynamics, and drug metabolism.

Introduction to Stable Isotope Labeling with Methionine

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biological systems without the use of radioactivity.[] Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism.[2] Its roles extend beyond being a simple building block for proteins; it is a critical component of the S-adenosylmethionine (SAM) cycle, the central pathway for cellular methylation reactions that impact DNA, RNA, proteins, and lipids.[3]

By replacing hydrogen atoms with deuterium (d), a stable, heavy isotope, researchers can create labeled methionine tracers like L-Methionine-d4.[4] These tracers are chemically identical to their 'light' counterparts but are distinguishable by mass spectrometry (MS), allowing for the precise quantification of metabolic flux, protein synthesis, and degradation.[5][6]

The choice of tracer is critical and depends on the biological question. This guide focuses on the crucial distinction between using the pure, biologically active L-isomer (L-Methionine-d4) and the racemic mixture (this compound), which contains both the D- and L-isomers.

The Core Distinction: Chirality and Metabolism

In biological systems, chirality is paramount. While L-amino acids are the canonical building blocks of proteins, the presence and metabolism of D-amino acids are also of significant biological interest.[7][8][9] Mammals possess enzymes, primarily D-amino acid oxidase (DAO), that metabolize D-amino acids.[8][10][11] This enzymatic machinery forms the basis of the metabolic difference between L- and DL-methionine tracers.

L-Methionine-d4: The Direct Tracer

L-Methionine is the enantiomer directly recognized by the cellular machinery for protein synthesis and the SAM cycle. When L-Methionine-d4 is introduced into a biological system, it is directly incorporated into newly synthesized proteins and participates in methylation pathways. This makes it an unambiguous tracer for these core processes.

References

- 2. Clinical use of amino acids as dietary supplement: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine and Protein Metabolism in Non Alcoholic Steatohepatitis: Evidence for Lower Rate of Transmethylation of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. research.rug.nl [research.rug.nl]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 11. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isotopic Purity and Stability of DL-Methionine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of DL-Methionine-d4, a deuterated form of the essential amino acid methionine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This compound serves as a valuable tool in various applications, including as an internal standard for mass spectrometry-based quantification, in metabolic studies, and for pharmacokinetic analysis.[1][2][3] Ensuring the high isotopic purity and stability of this compound is critical for generating accurate and reproducible experimental results.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) at specific positions. High isotopic purity is crucial to minimize interference from and cross-contamination with unlabeled or partially labeled molecules, which can affect the accuracy of quantitative analyses.[4]

Synthesis and Isotopic Enrichment

This compound is synthetically produced, and various methods can be employed for its preparation. A common industrial synthesis for non-labeled DL-methionine involves the reaction of 3-methylthiopropionaldehyde with hydrogen cyanide and ammonium carbonate to form 5-(2-methylthioethyl)hydantoin, which is then hydrolyzed to yield DL-methionine.[5] For the deuterated analog, deuterated starting materials are incorporated during the synthesis process. The efficiency of these reactions and the purity of the deuterated reagents directly impact the final isotopic enrichment of the this compound. Commercially available this compound typically has a high chemical and isotopic purity, often stated as 98% or greater.[6]

Table 1: Typical Specifications for Commercially Available this compound

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (d4) | ≥98% |

| Molecular Formula | C5H7D4NO2S |

| Molecular Weight | 153.24 |

Note: Specifications can vary between suppliers. It is recommended to consult the certificate of analysis for specific batch information.

Analytical Methods for Determining Isotopic Purity

Several analytical techniques can be used to determine the isotopic purity of this compound. The most common methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7][8]

1.2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for assessing isotopic enrichment.[9] After ionization, the mass-to-charge ratio (m/z) of the molecule and its isotopologues are measured. The relative abundances of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of methionine are used to calculate the isotopic purity.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H) NMR, can be used to confirm the positions of the deuterium labels and to quantify the isotopic enrichment.[7][10] The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted, coupled with the presence of corresponding signals in the ²H NMR spectrum, provides evidence of successful deuteration.

Stability of this compound

The stability of this compound is a critical factor for its use as an internal standard and in long-term studies.[11] Stability considerations include both chemical stability and the stability of the deuterium label (i.e., resistance to back-exchange).

Chemical Stability

DL-Methionine, and by extension its deuterated analog, is susceptible to oxidation, particularly at the sulfur atom, which can form methionine sulfoxide and subsequently methionine sulfone. This oxidation can be influenced by factors such as temperature, light, and the presence of oxidizing agents. For long-term storage, it is recommended to store this compound at room temperature, protected from light and moisture.[6]

Isotopic Stability (H/D Exchange)

The deuterium atoms in this compound are attached to carbon atoms and are generally stable under typical experimental and storage conditions. The potential for hydrogen-deuterium (H/D) exchange is low, especially for deuterium atoms on non-labile carbon positions. However, exposure to strong acidic or basic conditions, or high temperatures, could potentially facilitate some back-exchange. When selecting a deuterated internal standard, it is crucial to choose one where the labels are in positions that do not readily exchange.[4]

Table 2: Factors Affecting the Stability of this compound

| Factor | Potential Effect | Mitigation Strategy |

| Temperature | Increased degradation rate | Store at recommended temperature (e.g., room temperature)[6] |

| Light | Photodegradation | Store in a light-protected container |

| Oxidizing Agents | Oxidation of the sulfur atom | Avoid contact with oxidizing agents |

| Extreme pH | Potential for H/D exchange | Maintain near-neutral pH in solutions where possible |

Experimental Protocols

Determination of Isotopic Purity by GC-MS

This protocol provides a general workflow for the determination of the isotopic purity of this compound using GC-MS.

3.1.1. Sample Preparation and Derivatization

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Create a series of dilutions for calibration.

-

Derivatization: To make the amino acid volatile for GC analysis, a derivatization step is necessary. A common method is esterification followed by acylation (e.g., using isopropanol/HCl and pentafluoropropionic anhydride).

-

Extraction: After derivatization, extract the derivatized amino acid into an organic solvent (e.g., ethyl acetate).

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent for GC-MS injection.

3.1.2. GC-MS Analysis

-

Instrument: Use a gas chromatograph coupled to a mass spectrometer.

-

Column: Select a suitable capillary column for amino acid analysis.

-

GC Conditions: Optimize the temperature program for the oven to ensure good separation of the analyte.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Perform a full scan to identify the mass fragments of the derivatized methionine.

-

Data Analysis: Integrate the peak areas for the molecular ions or characteristic fragment ions of the d0 to d4 isotopologues. Calculate the percentage of each isotopologue to determine the isotopic purity.

Workflow for Isotopic Purity Analysis

Caption: Workflow for Isotopic Purity Determination by GC-MS.

Metabolic Fate of this compound

When introduced into a biological system, this compound will follow the same metabolic pathways as its unlabeled counterpart. Methionine is an essential amino acid and plays a central role in several key metabolic processes.[12]

Methionine Metabolism Pathways

-

Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the body. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine.[13][14]

-

Transsulfuration Pathway: Homocysteine can also be irreversibly converted to cystathionine and then to cysteine. This pathway is important for the synthesis of cysteine and glutathione.[15]

-

Degradation: Methionine can be degraded to succinyl-CoA, an intermediate of the citric acid cycle, making it a glucogenic amino acid.[16]

Signaling Pathway Diagram of Methionine Metabolism

Caption: Major Metabolic Pathways of Methionine.

Conclusion

This compound is a vital tool for researchers in various scientific disciplines. Its utility is highly dependent on its isotopic purity and stability. This guide has provided an in-depth overview of the key considerations for working with this stable isotope-labeled compound, including methods for assessing its purity, factors affecting its stability, and its metabolic fate. By understanding and controlling for these variables, researchers can ensure the accuracy and reliability of their experimental data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotopically Labeled Compounds | Reagents | Tocris Bioscience [tocris.com]

- 4. youtube.com [youtube.com]

- 5. EP0780370A2 - Process for the preparation of D,L-methionine or salts thereof - Google Patents [patents.google.com]

- 6. DL-Methionine (3,3,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2933-PK [isotope.com]

- 7. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. symeres.com [symeres.com]

- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 10. Stable-Isotope-Aided NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term stability studies using radiopharmaceuticals: consequence of using multiply tritiated compounds, with an application to fluocinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. methionine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. AMINO ACID METABOLISM : METHIONINE DEGRADATION [education.med.nyu.edu]

- 15. superpathway of L-methionine salvage and degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

Commercial Suppliers and Technical Applications of High-Purity DL-Methionine-d4: A Guide for Researchers

Introduction: DL-Methionine-d4 is a deuterated form of the essential amino acid methionine, where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it an invaluable tool for researchers in the fields of proteomics, metabolomics, and drug development. Its primary application is as an internal standard in quantitative mass spectrometry (MS) assays, allowing for precise and accurate measurement of endogenous methionine or methionine-containing molecules in complex biological samples.[1] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with detailed experimental protocols for its quality control and application.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound for research purposes. The purity, isotopic enrichment, and available quantities can vary between suppliers. The following table summarizes the offerings from several prominent vendors to facilitate comparison.

| Supplier | Product Name/Number | Chemical Purity | Isotopic Enrichment (Atom % D) | Available Quantities |

| LGC Standards | DL-Methionine-3,3,4,4-d4 (CDN-D-3262) | >98% | >99% | 0.1 g, 0.25 g |

| Cambridge Isotope Labs | DL-Methionine (3,3,4,4-D₄, 98%) (DLM-2933) | >98% | 98% | Packaged by inquiry |

| MedchemExpress | This compound (HY-N0325S4) | >98% (Assumed) | >99% (Assumed) | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| GlpBio | This compound (GC68992) | Not Specified | Not Specified | Inquire for sizes |

| Simson Pharma | DL-Methionine-3,3,4,4-d4 (M710009) | Not Specified | Not Specified | Custom Synthesis |

Note: Purity and enrichment values listed as "Assumed" are based on typical specifications for research-grade stable isotope-labeled compounds but were not explicitly stated on the product's summary page.

Experimental Protocols

Detailed methodologies are crucial for ensuring the quality of the labeled compound and its proper use in experiments. The following sections provide protocols for chemical purity analysis, isotopic enrichment determination, and a common application.

Protocol 1: Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing methionine and its potential impurities, such as methionine sulfoxide.[2] A mixed-mode chromatography approach is often effective.[2]

1. Objective: To determine the chemical purity of a this compound sample and identify any related impurities.

2. Materials:

-

This compound sample

-

Reference standards (unlabeled DL-Methionine, DL-Methionine sulfoxide)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Sulfuric acid or Phosphoric acid

-

HPLC system with UV detector

3. Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., water with 0.1% sulfuric acid).

-

Standard Preparation: Accurately weigh and dissolve the this compound sample and reference standards in the initial mobile phase composition to create stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Chromatographic Conditions:

-

Column: Primesep 100 mixed-mode column (or equivalent).

-

Mobile Phase: A gradient elution, for example, starting with 5% acetonitrile and increasing to 50% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

-

Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the standard solutions to determine retention times and generate a calibration curve.

-

Inject the this compound sample solution.

-

-

Data Interpretation:

-

Identify the main peak corresponding to this compound.

-

Identify and quantify any impurity peaks by comparing their retention times to the standards.

-

Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

-

Protocol 2: Isotopic Enrichment Determination by NMR and Mass Spectrometry

A combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provides a comprehensive assessment of isotopic enrichment and structural integrity.[1]

1. Objective: To confirm the positions of deuterium labeling and quantify the isotopic enrichment of the this compound sample.

2. Part A: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known reference peak (for ¹H NMR).[4]

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

Integrate the residual proton signals at the positions expected to be deuterated (positions 3 and 4).

-

Compare these integrals to the integral of a non-deuterated position (e.g., the methyl group protons at position 5) to calculate the percentage of deuteration. This method is most effective for partially labeled compounds.[5]

-

-

²H NMR Analysis:

-

For highly deuterated compounds (>98%), ²H (Deuterium) NMR is more effective.[4]

-

Acquire a deuterium NMR spectrum. This will directly show signals from the deuterium atoms.

-

The presence of signals at the chemical shifts corresponding to positions 3 and 4 confirms the labeling sites. The relative integrals can be used to assess enrichment.[4]

-

3. Part B: High-Resolution Mass Spectrometry (LC-ESI-HR-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Analysis:

-

Infuse the sample directly or perform a chromatographic separation.

-

Acquire a full scan mass spectrum in positive ion mode.

-

-

Data Interpretation:

-

Extract the ion chromatograms for the expected mass-to-charge ratios (m/z) of unlabeled methionine (M+0), and the deuterated isotopologues (M+1, M+2, M+3, M+4).

-

Integrate the peak areas for each isotopic ion.

-

Calculate the isotopic enrichment by determining the relative abundance of the M+4 peak compared to the sum of all methionine-related isotopologue peaks.[1]

-

Protocol 3: Application as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of this compound as a stable isotope-labeled (SIL) internal standard for the quantification of methionine in a biological sample, such as plasma. The SIL internal standard is the preferred choice as it corrects for variability throughout the entire analytical procedure.[6][7][8]

1. Objective: To accurately quantify the concentration of methionine in a plasma sample.

2. Materials:

-

Plasma sample

-

This compound (Internal Standard, IS) stock solution of known concentration

-

Unlabeled DL-Methionine (for calibration curve)

-

Protein precipitation agent (e.g., acetonitrile or methanol with 1% formic acid)

-

LC-MS/MS system (Triple Quadrupole or Q-TOF)

3. Methodology:

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled methionine into a control matrix (e.g., charcoal-stripped plasma).

-

-

Sample Preparation:

-

Thaw plasma samples and calibration standards.

-

To a fixed volume of plasma (e.g., 50 µL), add a fixed amount of the this compound internal standard solution.

-

Vortex briefly.

-

Add 3-4 volumes of cold protein precipitation agent (e.g., 200 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.[9]

-

Methionine Transition: e.g., Precursor ion (Q1) m/z 150.0 -> Product ion (Q3) m/z 104.0.

-

This compound (IS) Transition: e.g., Precursor ion (Q1) m/z 154.0 -> Product ion (Q3) m/z 108.0.

-

Note: Transitions should be optimized empirically on the specific instrument used.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (methionine) and the internal standard (methionine-d4) in each sample and standard.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each point.

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.

-

Determine the concentration of methionine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Visualizations

Diagrams created using Graphviz illustrate key logical and biological pathways relevant to the use of this compound.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Simplified diagram of the Methionine Cycle showing the incorporation of the d4 label.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine | SIELC Technologies [sielc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pharmiweb.com [pharmiweb.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

DL-Methionine-d4 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action and application of DL-Methionine-d4 as a stable isotope tracer for studying metabolic pathways, with a primary focus on the quantification of protein synthesis and breakdown.

Core Principles of this compound as a Tracer

This compound is a form of the essential amino acid methionine in which four hydrogen atoms on the ethyl group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling allows researchers to introduce a "heavy" tag into methionine metabolism, enabling the tracing of its fate through various biochemical pathways without the use of radioactive materials.[2][] The core principle lies in administering this compound to a biological system (cell culture, animal model, or human subject) and subsequently measuring the incorporation of the deuterated label into newly synthesized proteins and other metabolites using mass spectrometry.[2]

The use of DL-Methionine, a racemic mixture of D- and L-isomers, is underpinned by the body's efficient enzymatic machinery. In vivo studies have demonstrated that D-methionine is rapidly and almost completely converted to its biologically active L-enantiomer, with a conversion fraction greater than 90%.[4][5] This conversion ensures that both isomers of the administered tracer are available for metabolic processes, primarily protein synthesis.

The primary application of this compound as a tracer is in the measurement of protein turnover—the balance between protein synthesis and breakdown. By tracking the rate of incorporation of the labeled methionine into tissue proteins, researchers can calculate the fractional synthesis rate (FSR) of those proteins.[6][7] Furthermore, by monitoring the fate of the deuterated methyl group of methionine, it is possible to simultaneously assess protein breakdown.[6]

Mechanism of Action: Tracing Methionine's Metabolic Fate

Once introduced into a biological system, this compound, after the conversion of the D-isomer to L-methionine-d4, enters the same metabolic pathways as endogenous methionine. The key pathways that can be traced using this stable isotope are the Methionine Cycle (Transmethylation), the Transsulfuration Pathway, and its direct incorporation into proteins.

Protein Synthesis

The most direct application of this compound is in tracing its incorporation into newly synthesized proteins. L-methionine is an essential amino acid and a fundamental building block of proteins. During translation, L-methionine-d4 is charged onto its cognate tRNA and incorporated into the growing polypeptide chain. By measuring the enrichment of d4-methionine in protein hydrolysates over time, the rate of protein synthesis can be quantified.[6]

The Methionine Cycle and Transmethylation

The methionine cycle is central to cellular metabolism, primarily for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. L-methionine is first adenylated to form SAM. The deuterated methyl group from methionine-d4 can be transferred to various substrates, including DNA, RNA, lipids, and other small molecules. A particularly useful application is the tracing of the methylation of histidine residues in actin and myosin to form 3-methylhistidine. Since 3-methylhistidine is not reutilized for protein synthesis, its rate of appearance in a system can be used as a marker for the breakdown of myofibrillar proteins.[6]

The Transsulfuration Pathway

When methionine is in excess, it can be catabolized via the transsulfuration pathway to produce another sulfur-containing amino acid, cysteine. This pathway involves the conversion of homocysteine, a product of the methionine cycle, to cystathionine and then to cysteine. Tracing the flow of the deuterated backbone of methionine through this pathway can provide insights into cysteine biosynthesis and glutathione production.

Experimental Protocols

The following sections outline generalized protocols for in vitro and in vivo studies using this compound as a tracer. These are based on established methodologies for stable isotope tracer studies.

In Vitro Cell Culture Protocol for Measuring Protein Synthesis and Breakdown

This protocol is adapted from studies using methyl[D3]-13C-methionine and is applicable to this compound.[6]

-

Cell Culture and Labeling:

-

Culture cells (e.g., C2C12 myotubes) to the desired confluency.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be sufficient to ensure adequate enrichment without causing metabolic disturbances.

-

Incubate the cells for various time points (e.g., 4, 6, 8, 24, and 48 hours) to measure protein synthesis.

-

-

Sample Collection for Protein Synthesis Measurement:

-

At each time point, collect the cell culture medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer).

-

Precipitate the protein from the cell lysate using an agent like perchloric acid (PCA).

-

Wash the protein pellet to remove free amino acids.

-

Hydrolyze the protein pellet (e.g., using 6M HCl at 110°C for 24 hours) to release individual amino acids.

-

-

Sample Collection for Protein Breakdown Measurement:

-

After an initial labeling period with this compound (e.g., 24 hours), wash the cells thoroughly with Hank's Balanced Salt Solution (HBSS) to remove the tracer.

-

Replace with a chase medium containing unlabeled methionine.

-

Collect the medium and cell samples at various time points after the chase begins.

-

-

Sample Preparation for Mass Spectrometry:

-

Protein Hydrolysate (for Synthesis): Purify the amino acids from the hydrolyzed protein pellet using cation exchange chromatography.

-

Cell Culture Medium (for Breakdown): Extract and purify amino acids and their metabolites (e.g., 3-methylhistidine) from the collected medium.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS). Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of methionine in the protein-bound fraction and the enrichment of deuterated metabolites in the medium.

-

In Vivo Protocol for Measuring Muscle Protein Synthesis

This protocol outlines a general procedure for animal or human studies.

-

Tracer Administration:

-

A primed-constant infusion of this compound is often used to achieve a steady-state enrichment of the tracer in the plasma.

-

A priming bolus is administered to rapidly raise the plasma enrichment to the target level, followed by a continuous infusion to maintain this level.

-

-

Sample Collection:

-

Collect baseline blood samples before the tracer infusion begins.

-

Collect serial blood samples throughout the infusion period to monitor plasma tracer enrichment.

-

Obtain tissue biopsies (e.g., muscle) at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.

-

-

Sample Processing:

-

Separate plasma from blood samples and store at -80°C.

-

Immediately freeze tissue biopsies in liquid nitrogen and store at -80°C.

-

Process plasma samples to precipitate proteins and extract free amino acids.

-

Homogenize tissue samples, separate the protein-bound and intracellular free amino acid pools, and hydrolyze the protein fraction.

-

-

Mass Spectrometry Analysis:

-

Derivatize the amino acids from the plasma, intracellular fluid, and protein hydrolysates.

-

Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment of methionine in each fraction.

-

Data Presentation and Calculations

Calculation of Fractional Synthesis Rate (FSR)

The FSR of a protein is calculated using the precursor-product principle:

FSR (%/hour) = (ΔE_protein / E_precursor) * (1 / t) * 100

Where:

-

ΔE_protein is the change in isotopic enrichment of methionine in the protein-bound fraction between two time points.

-

E_precursor is the average isotopic enrichment of methionine in the precursor pool (e.g., plasma or intracellular free amino acids) over the measurement period.

-

t is the duration of the measurement period in hours.

Quantitative Data Summary

The following tables summarize representative quantitative data from stable isotope tracer studies of protein metabolism. Note that the data in Table 1 is from a study using methyl[D3]-13C-methionine, which serves as a close proxy for what would be expected with this compound.[6]

Table 1: In Vitro Muscle Protein Synthesis and Breakdown Rates

| Time (hours) | Fractional Synthesis Rate (FSR) (%/hour) | Fractional Breakdown Rate (FBR) (%/hour) |

| 4 | 2.2 ± 0.1 | 2.3 ± 0.3 |

| 6 | 2.6 ± 0.1 | - |

| 8 | - | 2.2 ± 0.2 |

| 24 | - | - |

| 48 | 1.4 ± 0.01 | 4.8 ± 0.2 |

Data are presented as mean ± SEM.[6]

Table 2: Effects of Anabolic and Catabolic Agents on Muscle Protein Turnover

| Treatment | Fractional Synthesis Rate (FSR) (%/hour) | Fractional Breakdown Rate (FBR) (%/hour) |

| Control | 1.5 ± 0.03 | 3.7 ± 0.3 |

| Insulin | 1.9 ± 0.1 | 2.5 ± 0.2 |

| IGF-1 | 2.1 ± 0.1 | 2.3 ± 0.2 |

| Dexamethasone | 1.3 ± 0.1 | 5.2 ± 0.4 |

Data are presented as mean ± SEM for a 48-hour treatment period.[6]

Visualizations of Pathways and Workflows

Methionine Metabolism Pathways

Caption: Overview of key metabolic pathways involving this compound.

Experimental Workflow for FSR Measurement

Caption: Experimental workflow for in vivo measurement of protein FSR.

Considerations and Limitations

-

Isotopic Effects: The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where enzymatic reactions involving the C-D bond may proceed at a slightly slower rate than those with a C-H bond. While generally considered minimal for many biological processes, this should be a consideration in the interpretation of results.[8]

-

Precursor Pool Selection: The choice of the precursor pool for FSR calculation (plasma vs. intracellular free amino acids) can influence the results. Intracellular enrichment is often considered more representative of the true precursor for protein synthesis.

-

Metabolic State: The metabolic state of the subject or cells (e.g., fasted vs. fed) will significantly impact protein turnover rates and should be carefully controlled and reported in experimental designs.

Conclusion

This compound is a powerful and safe tracer for the in-depth study of protein metabolism and related pathways. Its ability to be incorporated into newly synthesized proteins and to donate its deuterated methyl group allows for the simultaneous measurement of protein synthesis and breakdown. With robust experimental design and sensitive mass spectrometry analysis, this compound provides valuable quantitative data for researchers in basic science and drug development.

References

- 1. DL-Methionine (3,3,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2933-PK [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by the stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This strategic isotopic substitution can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile and, in some cases, a more favorable toxicity profile. The foundational principle behind these alterations is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[1] While generally considered to have low toxicity, the unique physicochemical properties and altered biological processing of deuterated compounds necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of safety and handling guidelines for deuterated compounds, tailored for laboratory and drug development settings.

Introduction: The Rise of Deuterated Compounds in Drug Development

The substitution of hydrogen with deuterium, a process known as deuteration, is a powerful strategy in drug design. This subtle modification can lead to significant improvements in a drug's pharmacokinetic and/or toxicity profile, potentially enhancing efficacy and safety compared to their non-deuterated counterparts.[2][3][4] The primary mechanism behind these benefits is the kinetic isotope effect (KIE), which slows down the metabolic breakdown of the drug.[5] This can lead to a longer drug half-life, reduced formation of toxic metabolites, and minimized interactions with other enzymes.[5] The U.S. Food and Drug Administration (FDA) considers deuterated drugs as new chemical entities (NCEs), which can provide market exclusivity.[2][6] As of 2024, several deuterated drugs have received FDA approval, with many more in clinical development, highlighting the growing importance of this therapeutic modality.[2]

Core Principles of Safety and Handling

While deuterated compounds are not radioactive, their chemical reactivity and physical properties can differ from their non-deuterated analogs.[1] Therefore, a combination of standard laboratory best practices and specific considerations for their isotopic nature is essential for safe handling.

General Laboratory Safety

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for the specific deuterated compound. As a standard, appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, should be worn. For highly volatile or toxic compounds, work should be conducted in a certified chemical fume hood.[1]

-

Chemical Inventory and Labeling: Maintain a meticulous and up-to-date inventory of all deuterated compounds. All containers must be clearly labeled with the chemical name, deuteration level, and any specific hazard warnings.[1]

-

Spill Management: Have a spill kit readily available that includes appropriate absorbent materials. In the event of a spill, follow the procedures outlined in the SDS.[1]

-

Occupational Exposure Limits (OELs): In the absence of specific OELs for a deuterated compound, the OELs for the non-deuterated analog should be followed as a conservative measure.[1]

Specific Handling Considerations for Deuterated Compounds

-

Preventing Isotopic Dilution: Many deuterated solvents are hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture. To maintain isotopic purity, it is crucial to handle these compounds under an inert atmosphere, such as dry nitrogen or argon.[1][7]

-

Handling Hygroscopic Compounds: Hygroscopic compounds readily absorb moisture from the atmosphere. They should be stored in airtight containers, such as in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity environment.[7] Weighing and sample preparation should be performed in a dry environment.[7]

The Kinetic Isotope Effect (KIE) and Its Impact on Safety

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[8] This effect is particularly important in drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-limiting step. The carbon-deuterium (C-D) bond is stronger than the C-H bond, requiring more energy to break.[8] This can lead to a slower rate of metabolism, which can have several positive implications for drug safety:

-

Reduced Formation of Toxic Metabolites: By slowing down metabolism, deuteration can decrease the formation of reactive or toxic metabolites that may cause adverse effects.[5]

-

Improved Safety Profile: A reduction in harmful metabolites can lead to an overall better safety profile for the drug.[5]

-

Metabolic Shunting: Deuteration can redirect metabolic pathways away from those that produce undesirable metabolites, a process known as "metabolic shunting."[3]

The following diagram illustrates how the kinetic isotope effect can alter the metabolic pathway of a drug, potentially leading to a safer profile.

References

- 1. Deuterated methanol - Wikipedia [en.wikipedia.org]

- 2. Deuterated acetone - Wikipedia [en.wikipedia.org]

- 3. Chloroform-D | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thermopedia.com [thermopedia.com]

- 5. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 6. armar-europa.de [armar-europa.de]

- 7. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Researcher's In-Depth Guide to Stable Isotope-Labeled Amino Acids in Proteomics

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, the precise quantification of protein expression and dynamics is paramount. Stable isotope-labeled amino acids have emerged as a cornerstone technology in mass spectrometry-based proteomics, enabling researchers to unravel complex cellular processes, identify novel drug targets, and discover sensitive biomarkers. This technical guide provides a comprehensive overview of the core applications, methodologies, and comparative performance of the most prominent stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Core Principles of Stable Isotope Labeling in Proteomics

Stable isotope labeling introduces non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a mass shift that can be detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from different samples.[1] The key advantage of these methods is the ability to combine samples at an early stage of the experimental workflow, which minimizes sample handling variability and enhances quantitative accuracy.[2]

There are two primary strategies for introducing stable isotopes:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in media where natural "light" amino acids are replaced with "heavy" stable isotope-labeled counterparts.[3] SILAC is the most prominent metabolic labeling technique.[4]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to proteins or peptides after extraction.[4] iTRAQ and TMT are the leading examples of chemical labeling.[5]

Comparative Analysis of Key Quantitative Proteomics Techniques

The choice of a stable isotope labeling strategy is critical and depends on the specific research question, sample type, and desired experimental throughput. The following table summarizes the key quantitative performance characteristics of SILAC, iTRAQ, and TMT.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Principle | Metabolic labeling (in vivo)[2] | Chemical labeling (in vitro)[2] | Chemical labeling (in vitro)[2] |

| Labeling Stage | Protein level (during cell culture)[6] | Peptide level (post-digestion)[6] | Peptide level (post-digestion)[6] |

| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated[6][7] | 4-plex and 8-plex[8] | 6-plex, 10-plex, 11-plex, 16-plex, and 18-plex[4][8] |

| Quantification Level | MS1 (precursor ion intensity)[6] | MS2 (reporter ion intensity)[6] | MS2 (reporter ion intensity)[6] |

| Accuracy & Precision | High accuracy and precision due to early sample mixing[9] | Good accuracy, but can be affected by ratio compression[10] | Good accuracy, though also susceptible to ratio compression[10] |

| Sample Type | Primarily live cells in culture; adaptable for some organisms[2] | Wide range of samples including tissues, body fluids, and cell lysates[8] | Broad applicability to various sample types[8] |

| Advantages | High quantitative accuracy, minimal sample handling error, physiologically relevant labeling.[10] | High multiplexing capability, suitable for a wide range of sample types.[10] | Very high multiplexing capacity, increased throughput.[10] |

| Disadvantages | Limited to metabolically active cells, lower multiplexing, can be time-consuming.[10] | Potential for ratio compression, more complex workflow, higher cost of reagents.[10] | Susceptible to ratio compression, requires sophisticated data analysis.[10] |

Detailed Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for accurate relative protein quantification in cultured cells.[11] The protocol involves two main phases: an adaptation phase and an experimental phase.[12]

1. Cell Culture Medium Preparation:

-

Prepare "light" and "heavy" SILAC media. Both media must have the identical composition, with the exception of the stable isotope-labeled amino acids.[6] Commonly used heavy amino acids are L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).

2. Cell Adaptation and Labeling:

-

Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Subculture the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome of the "heavy" cell population.[13]

-

Verify the labeling efficiency (typically >97%) by mass spectrometry analysis of a small aliquot of protein extract.

3. Experimental Treatment:

-

Apply the experimental treatment (e.g., drug stimulation, gene knockdown) to one of the cell populations while the other serves as a control.

4. Sample Harvesting and Mixing:

-

Harvest the "light" and "heavy" cell populations.

-

Count the cells from each population and mix them in a 1:1 ratio.

5. Protein Extraction and Digestion:

-

Lyse the mixed cell pellet using a suitable lysis buffer.

-

Quantify the total protein concentration.

-

Reduce the proteins with a reducing agent (e.g., DTT) and alkylate with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using a protease, typically trypsin.

6. Peptide Fractionation and LC-MS/MS Analysis:

-

For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to enhance proteome coverage.[5]

-

Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

-

Process the raw mass spectrometry data using software that can identify and quantify SILAC peptide pairs (e.g., MaxQuant).

-

The relative quantification of proteins is determined from the intensity ratios of the "heavy" and "light" peptide precursor ions.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that allows for the simultaneous quantification of proteins from multiple samples.[14]

1. Protein Extraction and Quantification:

-

Extract proteins from each sample (up to 4 or 8) using a suitable lysis buffer.

-

Accurately determine the protein concentration for each sample.

2. Protein Reduction, Alkylation, and Digestion:

-

Take an equal amount of protein (e.g., 100 µg) from each sample.

-

Reduce the disulfide bonds in the proteins using a reducing agent.

-

Block the cysteine residues with a cysteine-blocking reagent.

-

Digest the proteins into peptides with trypsin.

3. iTRAQ Labeling:

-

Label the peptides from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for 4-plex). The reagents react with the primary amines at the N-terminus and on the side chain of lysine residues.[15]

-

Incubate for a specified time to ensure complete labeling.

4. Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

Desalt the pooled sample to remove excess iTRAQ reagents.

-

Fractionate the peptide mixture to reduce complexity and improve the depth of analysis.

5. LC-MS/MS Analysis:

-

Analyze the peptide fractions by LC-MS/MS. In the MS1 scan, the same peptide from different samples will have the same mass-to-charge ratio.

-

During MS2 fragmentation, the iTRAQ tag is cleaved, releasing reporter ions with different masses that are used for quantification.[14]

6. Data Analysis:

-

Process the data using software that supports iTRAQ quantification.

-

Relative protein abundance is determined by comparing the intensities of the reporter ions in the MS2 spectra.

Tandem Mass Tags (TMT)

TMT is another isobaric chemical labeling technique that offers higher multiplexing capabilities compared to iTRAQ.[16]

1. Sample Preparation:

-

Extract, quantify, reduce, alkylate, and digest proteins from each sample as described for the iTRAQ protocol.

2. TMT Labeling:

-

Label the resulting peptides with the appropriate TMT reagents (e.g., TMT10-plex, TMTpro 16-plex).[17]

-

The labeling chemistry is similar to iTRAQ, targeting primary amines.[17]

3. Sample Pooling, Cleanup, and Fractionation:

-

Combine all labeled samples into a single tube.

-

Clean up the pooled sample to remove unreacted TMT reagents.

-

Fractionate the complex peptide mixture.

4. LC-MS/MS Analysis:

-

Analyze the fractions by LC-MS/MS. As with iTRAQ, quantification is based on the reporter ions generated during MS2 fragmentation.[16]

5. Data Analysis:

-

Use specialized software to process the raw data and perform protein identification and quantification based on the TMT reporter ion intensities.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the typical experimental workflows for SILAC, iTRAQ, and TMT.

Caption: SILAC Experimental Workflow.

Caption: iTRAQ/TMT Experimental Workflow.

Signaling Pathway Analysis: EGFR and MAPK Pathways

Stable isotope labeling methods are instrumental in dissecting the dynamics of cellular signaling pathways.[6] For instance, SILAC has been successfully used to quantify changes in protein phosphorylation in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation.[18][19] Similarly, iTRAQ and TMT have been applied to study the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[20][21]

The following diagrams depict simplified representations of these pathways.

Caption: Simplified EGFR Signaling Pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iTRAQ and TMT | Proteomics [medicine.yale.edu]

- 6. benchchem.com [benchchem.com]

- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 15. biotech.cornell.edu [biotech.cornell.edu]

- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 17. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Large-scale phosphoproteomics reveals activation of the MAPK/GADD45β/P38 axis and cell cycle inhibition in response to BMP9 and BMP10 stimulation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of DL-Methionine-d4 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DL-Methionine-d4, a deuterated form of the essential amino acid DL-Methionine. Understanding the solubility of this compound is critical for its application in various research and development settings, including metabolic studies, drug formulation, and proteomics. This document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates key metabolic pathways involving methionine.

Solubility of DL-Methionine and its Deuterated Analog

DL-Methionine is an essential sulfur-containing amino acid vital for protein synthesis and various metabolic functions.[1] Its deuterated isotopologue, this compound, is frequently used as an internal standard in mass spectrometry-based applications for the accurate quantification of methionine.

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, the solubility of the non-deuterated form, DL-Methionine, provides a strong indication of the expected solubility behavior of its deuterated counterpart. Isotopic substitution with deuterium is not expected to significantly alter the fundamental physicochemical properties that govern solubility, such as polarity.

Based on available data for DL-Methionine, the following qualitative solubility profile can be expected for this compound:

| Solvent | Qualitative Solubility | Reference |

| Water | Sparingly soluble | [2] |

| Ethanol | Very slightly soluble | [2] |

| Dilute Acids | Soluble | [2] |

| Dilute Alkali Hydroxides | Soluble | [2] |

Studies on L-methionine in binary solvent systems of water with methanol, ethanol, or acetone have shown that its solubility decreases as the proportion of the organic solvent increases.[3] This trend is anticipated to be similar for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound in specific solvents, the shake-flask method is a widely accepted and robust protocol.[4] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a specific solvent at a set temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.[4]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.[4] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Reporting:

-